N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)phenyl)-3,4-dimethoxybenzamide
Descripción general
Descripción
WK-X-34 is a third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a critical member of the ATP-binding cassette (ABC) transporter family. P-glycoprotein plays a significant role in the efflux of various anticancer drugs from tumor cells, contributing to multidrug resistance (MDR) in malignant tumors .
Métodos De Preparación
WK-X-34 is synthesized through structural modification based on bioisosteric and fragment-growing strategies. The synthetic routes involve the use of adamantane derivatives, which have shown promising results in reversing multidrug resistance. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Análisis De Reacciones Químicas
WK-X-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
WK-X-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of P-glycoprotein and its effects on drug efflux.
Biology: Investigated for its potential to reverse multidrug resistance in cancer cells, making it a valuable tool in cancer research.
Medicine: Explored for its potential use in combination with other anticancer drugs to enhance their efficacy by inhibiting P-glycoprotein-mediated drug efflux.
Industry: Potential applications in the development of new drugs and therapies targeting multidrug resistance in cancer
Mecanismo De Acción
WK-X-34 exerts its effects by inhibiting the efflux function of P-glycoprotein, thereby increasing the intracellular concentration of anticancer drugs. This inhibition is achieved through the binding of WK-X-34 to the P-glycoprotein, preventing it from transporting drugs out of the cells. The molecular targets and pathways involved include the ATP-binding sites of P-glycoprotein and the associated signaling pathways that regulate drug efflux .
Comparación Con Compuestos Similares
WK-X-34 is compared with other similar compounds, such as verapamil and tariquidar, which are also P-glycoprotein inhibitors. WK-X-34 has shown superior MDR reversal activity and lower toxicity compared to these compounds. The adamantane derivative PID-9, for example, has exhibited the best MDR reversal activity in this series, exceeding those of verapamil and WK-X-34 .
Similar Compounds
- Verapamil
- Tariquidar
- PID-9
WK-X-34’s uniqueness lies in its high efficacy in reversing multidrug resistance and its relatively low toxicity, making it a promising candidate for further research and development .
Propiedades
Número CAS |
908859-10-9 |
---|---|
Fórmula molecular |
C35H37N3O6 |
Peso molecular |
595.7 g/mol |
Nombre IUPAC |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39) |
Clave InChI |
WKEBQZAUNGERGA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WKX34; WKX-34; WKX 34; WK-X-34; WK-X 34; WK-X34. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.